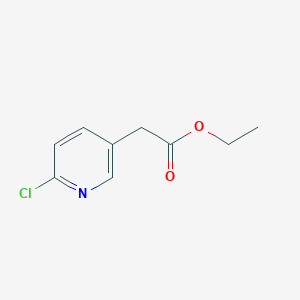

2-Chloropyridine-5-acetic acid ethyl ester

Overview

Description

2-Chloropyridine-5-acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it may participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may affect pathways related to these reactions.

Result of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may have effects related to these reactions.

Action Environment

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be influenced by various factors such as temperature, pH, and the presence of certain catalysts.

Biological Activity

2-Chloropyridine-5-acetic acid ethyl ester (C9H10ClNO2) is a notable compound in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by a chlorine atom at the 2-position of the pyridine ring and an ethyl ester group. Its molecular structure can be represented as follows:

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 199.64 g/mol

- CAS Number : 197376-47-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine substituent enhances binding affinity, while the ethyl ester can hydrolyze to release the active carboxylic acid form, which further interacts with biological targets.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of chloropyridinyl esters, including derivatives of 2-chloropyridine-5-acetic acid. For instance, compounds derived from this structure have been evaluated against SARS-CoV-2 protease enzymes, demonstrating varying degrees of enzyme inhibition but limited direct antiviral activity .

Table 1: Antiviral Activity of Chloropyridinyl Esters

| Compound | IC50 (µM) | EC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Not specified | 64 | Limited antiviral activity |

| Other derivatives | Varies | Varies | Potent against SARS-CoV-2 protease |

Anti-inflammatory Properties

Chloropyridine derivatives have been investigated for their anti-inflammatory effects. These compounds exhibit inhibition of cyclooxygenase enzymes, leading to reduced inflammation. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition .

Table 2: Inhibition of Cyclooxygenase Enzymes

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | Not specified | COX-1/COX-2 |

| Other NSAID derivatives | Varies | COX-1/COX-2 |

Cytotoxicity Studies

The cytotoxic effects of 2-chloropyridine derivatives have been evaluated in various human tumor cell lines. While some derivatives show promising inhibitory effects on cell proliferation, others exhibit cytotoxicity at higher concentrations .

Table 3: Cytotoxicity in Tumor Cell Lines

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| This compound | >100 | Various cell lines |

| Other tested compounds | Varies | HCT116, HeLa |

Case Studies

- SARS-CoV-2 Inhibition : A study synthesized various chloropyridinyl esters and assessed their inhibitory effects on the SARS-CoV-2 3CL protease enzyme. While some compounds exhibited low nanomolar inhibition, others showed minimal antiviral activity, indicating the need for further structural optimization .

- Enzyme Inhibition Profiles : Research has demonstrated that modifications on the chloropyridine core can significantly alter biological activity. For example, methyl substitution at specific positions improved enzyme inhibitory effects against cyclooxygenase and other targets .

Scientific Research Applications

Pharmaceutical Development

2-Chloropyridine-5-acetic acid ethyl ester has been explored as a precursor in the synthesis of various bioactive compounds. Its structure is conducive to modifications that may enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their potential as nonsteroidal anti-inflammatory agents against SARS-CoV-2 protease enzymes. Some derivatives exhibited significant enzyme inhibitory activity, highlighting their potential in antiviral drug development .

Agrochemical Research

The compound's pyridine ring and carboxylic acid functionality are common features in many commercial herbicides. Preliminary studies suggest that this compound may exhibit herbicidal properties against specific weeds or crops, making it a candidate for further investigation in agricultural applications .

Organic Synthesis

Due to its reactive ester group, this compound serves as a versatile building block in organic synthesis. It can be transformed into various functional groups, allowing researchers to create novel compounds for further investigation in medicinal chemistry and other fields .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloropyridine-5-acetic acid ethyl ester, and how can purity be optimized?

- Methodology : The ester is typically synthesized via acid-catalyzed esterification of 2-(5-chloropyridin-2-yl)acetic acid with ethanol. Sulfuric or hydrochloric acid (1–2 mol%) is commonly used as a catalyst, with reflux conditions (70–80°C) for 4–6 hours . Purification involves fractional distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring reaction progress via TLC and verifying final product purity via HPLC (>99%) or GC-MS (retention time matching with standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl) identifies ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), pyridine ring protons (δ 7.5–8.5 ppm), and the acetic acid backbone (δ 3.7–4.0 ppm). C NMR confirms carbonyl (170–175 ppm) and aromatic carbons .

- GC-MS : Retention time and molecular ion peak (m/z ~171.58) validate molecular weight and fragmentation patterns .

- FT-IR : Peaks at 1720–1740 cm (ester C=O) and 1550–1600 cm (pyridine ring) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and ensure ventilation. In case of skin contact, wash immediately with soap/water. Spills should be absorbed with inert material (e.g., vermiculite) and disposed as hazardous waste. Avoid exposure to open flames due to potential decomposition into toxic gases (e.g., HCl, CO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzyme-based catalysts (lipases) to improve selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk side reactions; non-polar solvents (toluene) reduce byproducts but slow kinetics.

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track esterification progress and adjust stoichiometry (e.g., excess ethanol shifts equilibrium) .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies:

- pH Variation : Prepare buffered solutions (pH 3–9) and incubate at 25°C/40°C. Monitor degradation via HPLC every 24 hours. Acidic conditions (pH < 5) may hydrolyze the ester to the carboxylic acid, while alkaline conditions (pH > 8) promote saponification .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and Arrhenius equations to predict shelf life .

Q. How can conflicting NMR and GC-MS data be resolved when characterizing this compound?

- Methodology :

- Peak Assignment Cross-Verification : Compare NMR shifts with computational predictions (DFT calculations) or literature analogs .

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., unreacted acid or ethanol adducts) that may co-elute in GC-MS .

- Deuterium Exchange : Treat the sample with DO to confirm exchangeable protons (e.g., OH groups from hydrolysis) .

Q. What mechanistic insights explain the reactivity of the pyridine ring in this compound under nucleophilic conditions?

- Methodology :

- Computational Modeling : Use Gaussian or ORCA to map electron density (e.g., chlorinated C5 as an electron-deficient site prone to nucleophilic attack) .

- Experimental Probes : React with amines (e.g., pyrrolidine) in DMF at 60°C. Monitor substitution at C5 via F NMR (if fluorine tags are used) or HRMS .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s potential as a pharmaceutical intermediate?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ester groups or chlorine position) and test bioactivity (e.g., enzyme inhibition assays).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthesis yields?

- Methodology : Apply design of experiments (DoE) with factors like catalyst loading, temperature, and solvent ratio. Use ANOVA to identify significant variables and optimize via response surface methodology (RSM) .

Q. Ethical & Compliance Considerations

Q. How can researchers ensure compliance with ethical guidelines when using this compound in biological studies?

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMKCAOYIPYXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576480 | |

| Record name | Ethyl (6-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197376-47-9 | |

| Record name | Ethyl (6-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.